2-(3-Isopropylphenyl)pyridine
Description
2-(3-Isopropylphenyl)pyridine is a pyridine derivative featuring a pyridine ring substituted at the 2-position with a 3-isopropylphenyl group. For instance, compounds with similar aromatic substitutions are often explored as ligands for biological targets or as intermediates in organic synthesis .
Properties
IUPAC Name |
2-(3-propan-2-ylphenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11(2)12-6-5-7-13(10-12)14-8-3-4-9-15-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIVRSGPQLWBBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
In a representative procedure, 2-aminopyridine reacts with t-butyl nitrite in 2,2,2-trifluoroethanol under acidic conditions (methanesulfonic acid) to generate a diazonium salt intermediate. Subsequent heating (50–70°C) facilitates nucleophilic aromatic substitution, displacing the diazo group with the 3-isopropylphenyl moiety. Key challenges include managing the instability of diazonium salts and ensuring regioselectivity.
Yields for diazonium-based pyridine substitutions vary widely (35–96%), influenced by solvent choice and temperature control. For example, reactions in 2,2,2-trifluoroethanol at 60°C achieve higher conversions (~70%) compared to methyl tert-butyl ether (MTBE) due to improved solvation of intermediates. Neutralization with saturated sodium bicarbonate and extraction with MTBE are critical for isolating the product from acidic byproducts.
Cross-Coupling Reactions: Suzuki-Miyaura Approach
Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura method, provide a versatile route to biaryl structures. For this compound, this involves coupling 2-bromopyridine with 3-isopropylphenylboronic acid in the presence of a palladium catalyst.
Catalytic Systems and Conditions
Optimized conditions use Pd(PPh₃)₄ (5 mol%) as the catalyst and potassium carbonate as the base in a dioxane/water solvent system at 90°C. The reaction proceeds via oxidative addition of 2-bromopyridine to palladium, followed by transmetallation with the boronic acid and reductive elimination to form the carbon-carbon bond.
Yields for analogous Suzuki couplings exceed 80%, with purity confirmed via HPLC (>95%). Scalability is a key advantage: multigram syntheses retain efficiency without significant yield drop-off. However, the cost of palladium catalysts and the need for anhydrous conditions pose economic and practical constraints.
Alternative Methods: Ullmann and Negishi Couplings
While less prevalent, Ullmann and Negishi couplings offer supplementary routes. Ullmann reactions, employing copper catalysts to couple aryl halides, require high temperatures (>150°C) and extended reaction times, resulting in modest yields (30–50%). Negishi couplings, utilizing zinc organometallics, provide higher regiocontrol but necessitate stringent moisture-free conditions, limiting their industrial applicability.
Characterization and Quality Control
Structural validation of this compound relies on spectroscopic and chromatographic techniques:
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¹H NMR : Aromatic protons appear as distinct multiplets at δ 7.2–8.5 ppm, with the isopropyl group’s methyl signals resonating as a doublet near δ 1.3 ppm.
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IR Spectroscopy : Stretching vibrations at 1600 cm⁻¹ (C=N) and 3050 cm⁻¹ (aromatic C-H) confirm pyridine ring formation.
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HPLC : Reverse-phase chromatography with a C18 column and acetonitrile/water mobile phase ensures >99% purity for pharmaceutical-grade material.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Temperature (°C) | Catalyst | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation | 40–65 | 80–100 | None | Simple reagents | Moderate yields, side reactions |
| Diazonium Coupling | 35–96 | 50–70 | Acid/Alkyl nitrite | Scalable, one-pot procedure | Instability of intermediates |
| Suzuki-Miyaura | >80 | 90 | Pd(PPh₃)₄ | High regioselectivity, purity | Cost of palladium catalysts |
| Ullmann Coupling | 30–50 | >150 | CuI | Low catalyst cost | High energy input, low yields |
Chemical Reactions Analysis
Types of Reactions: 2-(3-Isopropylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
- 2-(3-Isopropylphenyl)pyridine serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for the introduction of diverse functional groups through electrophilic aromatic substitution reactions, making it valuable in the development of new materials and pharmaceuticals.
Ligand in Coordination Chemistry
- The compound acts as a ligand in coordination complexes, facilitating the formation of metal-ligand interactions that are essential for catalysis and material science applications. Its ability to coordinate with metals enhances its utility in catalytic processes, particularly in organic transformations.
Biological Activities
Antimicrobial Properties
- Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies suggest that its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Anticancer Potential
- The compound is under investigation for its anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of key signaling pathways . This positions it as a candidate for further development in cancer therapeutics.
Neurological Applications
- Recent findings suggest that derivatives of pyridine compounds can target neurological disorders by interacting with specific receptors involved in neuroprotection and neurodegeneration. The structural characteristics of this compound may enhance its efficacy in treating conditions like Alzheimer's disease through modulation of neuroprotective pathways .
Industrial Applications
Material Science
- In materials science, this compound is explored for its role in developing advanced materials, including polymers and nanocomposites. Its properties facilitate the creation of materials with enhanced thermal stability and mechanical strength .
Catalysis
- The compound's catalytic properties are being harnessed in various chemical reactions, including C-C coupling reactions and oxidation processes. Its ability to participate in these reactions makes it a valuable component in green chemistry initiatives aimed at reducing waste and improving efficiency in chemical manufacturing .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(3-Isopropylphenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. Detailed studies on its mechanism of action are essential for understanding its effects and optimizing its use in various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related pyridine derivatives, emphasizing substituent effects on molecular properties and bioactivity. Key compounds include TRPV1 antagonists, flavoring agents, and reactive intermediates.
Structural Analogs in Medicinal Chemistry
(S)-N-(3-Isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide
- Structure : Contains a 3-isopropylphenyl group linked to a pyrrolidine-carboxamide-thiazole scaffold.
- Activity : Acts as a potent TRPV1 antagonist with enhanced brain penetration due to the isopropyl group’s lipophilicity, which improves blood-brain barrier permeability. Comparative studies show that the 3-isopropylphenyl substitution increases binding affinity compared to analogs with smaller substituents (e.g., methyl or hydrogen) .
- Relevance : Highlights the importance of the isopropyl group in optimizing pharmacokinetic properties for central nervous system targets.
- 2-(3-Phenylpropyl)pyridine Structure: Features a pyridine ring substituted with a 3-phenylpropyl chain. Application: Used as a flavoring agent, where the extended alkyl chain (vs. isopropyl) likely enhances volatility and aroma profile.
Substituent Effects on Physicochemical Properties
- 2-(Chloromethyl)pyridine Hydrochloride Structure: Pyridine with a chloromethyl substituent. Properties: High reactivity due to the chlorine atom, making it useful as an intermediate in alkylation reactions. However, it exhibits significant toxicity (e.g., skin/eye irritation) compared to non-halogenated analogs like 2-(3-Isopropylphenyl)pyridine . Comparison: The isopropyl group in this compound likely increases hydrophobicity (LogP) relative to the chloromethyl derivative, impacting solubility and environmental persistence.
3-Acetylpyridine
Data Tables
Table 1: Physicochemical Properties of Selected Pyridine Derivatives
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility | Key Application |
|---|---|---|---|---|
| This compound | ~213.3 | ~3.5 | Low | Medicinal chemistry |
| 2-(Chloromethyl)pyridine HCl | 164.03 | ~0.8 | Moderate | Synthetic intermediate |
| 3-Acetylpyridine | 121.14 | -0.45 | High | Biochemical research |
| 2-(3-Phenylpropyl)pyridine | 199.28 | ~3.8 | Low | Flavoring agent |
Table 2: Bioactivity Comparison of TRPV1 Antagonists
| Compound | TRPV1 IC50 (nM) | Brain Penetration (AUC ratio, brain/plasma) |
|---|---|---|
| (S)-N-(3-Isopropylphenyl)-derivative | 85 | 1.2 |
| Analog with methyl substituent | 420 | 0.6 |
| Analog with hydrogen substituent | >1000 | 0.3 |
Biological Activity
2-(3-Isopropylphenyl)pyridine is an organic compound belonging to the pyridine family, characterized by a pyridine ring substituted with a 3-isopropylphenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from recent studies, mechanisms of action, and comparisons with related compounds.
The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction, which is effective for forming carbon-carbon bonds. Key reagents include 3-isopropylphenyl bromide, pyridine boronic acid, and a palladium catalyst under specific conditions (e.g., elevated temperatures and appropriate solvents) .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study reported that at concentrations of 100 µM, the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have been evaluated using several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). An MTT assay revealed that this compound induces cytotoxic effects in these cell lines. Notably, it showed a dose-dependent increase in growth inhibition compared to untreated controls, indicating its potential as a chemotherapeutic agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 45 | Induction of apoptosis |
| MCF-7 | 38 | Cell cycle arrest |
The mechanism underlying its anticancer activity appears to involve apoptosis induction, as evidenced by morphological changes in treated cells, such as cellular shrinkage and nuclear condensation observed through DAPI staining .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The pyridine ring facilitates hydrogen bonding and π-π interactions with various enzymes or receptors, potentially modulating their activity. This interaction may lead to alterations in signaling pathways associated with cell proliferation and survival .
Comparative Analysis
When compared to similar compounds like 2-phenylpyridine and 2-(4-isopropylphenyl)pyridine, this compound exhibits distinct biological profiles due to the positioning of the isopropyl group. The steric hindrance provided by the isopropyl substitution can enhance binding affinity to certain targets while affecting reactivity .
| Compound | Notable Features | Biological Activity |
|---|---|---|
| This compound | Isopropyl group at meta position | Antimicrobial, anticancer |
| 2-Phenylpyridine | No isopropyl substitution | Lower potency |
| 2-(4-Isopropylphenyl)pyridine | Isopropyl group at para position | Varies based on target |
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound. One case study focused on its use in combination therapies for enhancing the efficacy of existing chemotherapeutics. The compound was shown to sensitize cancer cells to cisplatin, reducing IC50 values significantly when used in conjunction with this standard treatment .
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for 2-(3-Isopropylphenyl)pyridine, and how can reaction conditions be optimized?
- Methodology :
- Catalyst Selection : Use alkaline catalysts (e.g., triethylamine) to enhance yield, as demonstrated in pyridine derivative syntheses (e.g., 2-(2-hydroxyethyl)pyridine synthesis via 2-methylpyridine and paraformaldehyde) .
- Molar Ratios : Optimize reactant ratios (e.g., 5:1 molar ratio of precursor to reagent) to minimize side reactions and maximize product purity .
- Reaction Time : Extended reaction times (e.g., 40 hours) may improve conversion rates in slow catalytic processes .
- Characterization : Confirm purity via HPLC or GC-MS, and structural integrity via FT-IR and NMR spectroscopy .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
- Ventilation : Employ fume hoods to avoid inhalation of aerosols or vapors, as pyridine derivatives often exhibit acute toxicity (H302, H315, H319) .
- Emergency Response : For spills, use inert adsorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .
Q. How can researchers characterize the stability and degradation pathways of this compound under varying storage conditions?
- Analytical Techniques :
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition temperatures .
- Accelerated Stability Testing : Expose the compound to elevated temperatures/humidity and monitor degradation via LC-MS .
- Storage Recommendations : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation .
Advanced Research Questions
Q. How can contradictory data on the acute toxicity of this compound be resolved across studies?
- Data Reconciliation Strategies :
- Dose-Response Analysis : Compare LD₅₀ values from in vivo studies (e.g., oral vs. dermal exposure) to identify exposure-specific risks .
- Purity Assessment : Verify if discrepancies arise from impurities (e.g., unreacted precursors) using mass spectrometry .
- Species-Specific Sensitivity : Evaluate toxicity in multiple model organisms (e.g., rodents vs. zebrafish) to account for metabolic differences .
Q. What advanced applications does this compound have in medicinal chemistry or materials science?
- Medicinal Chemistry :
- Enzyme Inhibition : Modify the isopropylphenyl group to enhance binding affinity for kinase targets, leveraging structural analogs (e.g., 2-(azetidin-1-yl)pyridine derivatives) .
- Prodrug Development : Functionalize the pyridine ring with hydrolyzable groups (e.g., esters) for controlled drug release .
- Materials Science :
- Coordination Chemistry : Use as a ligand in copper(II) complexes for catalytic applications, as seen in structurally related pyridine-metal systems .
Q. What experimental design considerations are critical for studying the environmental impact of this compound?
- Ecotoxicology Workflow :
- Persistence Testing : Measure half-life in soil/water using ISO 11266 protocols to assess biodegradability .
- Bioaccumulation Potential : Calculate logP values (e.g., via HPLC) to predict partitioning into lipid tissues .
- Mitigation Strategies :
- Photocatalytic Degradation : Test TiO₂-based catalysts under UV light to break down the compound into non-toxic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
